Methyl 11-hydroxyhexadecanoate
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Overview
Description
Methyl 11-hydroxyhexadecanoate, also known as methyl jalapinolate or jalapinolic acid methyl ester, is an organic compound with the molecular formula C17H34O3. It is a methyl ester derivative of 11-hydroxyhexadecanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 11-hydroxyhexadecanoate can be synthesized through the esterification of 11-hydroxyhexadecanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-hydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 11-oxohexadecanoic acid or 11-carboxyhexadecanoic acid.
Reduction: Formation of 11-hydroxyhexadecanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 11-hydroxyhexadecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 11-hydroxyhexadecanoate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of adenosine deaminase, an enzyme involved in purine metabolism. By inhibiting this enzyme, the compound can modulate the levels of adenosine and inosine, which play crucial roles in various physiological processes .
Comparison with Similar Compounds
Methyl 11-hydroxyhexadecanoate can be compared with other similar compounds, such as:
Methyl 12-hydroxyhexadecanoate: Similar in structure but with the hydroxyl group at the 12th position instead of the 11th.
Methyl 11-hydroxyheptadecanoate: Similar structure with an additional carbon in the chain.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
CAS No. |
60368-18-5 |
---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
methyl 11-hydroxyhexadecanoate |
InChI |
InChI=1S/C17H34O3/c1-3-4-10-13-16(18)14-11-8-6-5-7-9-12-15-17(19)20-2/h16,18H,3-15H2,1-2H3 |
InChI Key |
HVZSXWZMSOPRCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCCCCCCC(=O)OC)O |
Origin of Product |
United States |
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